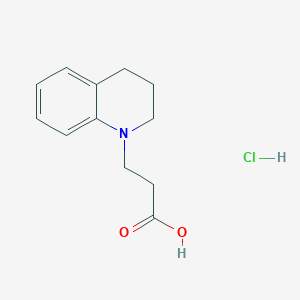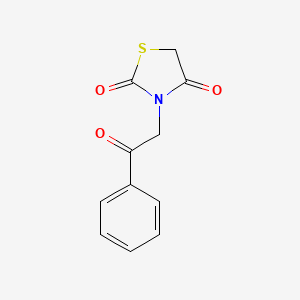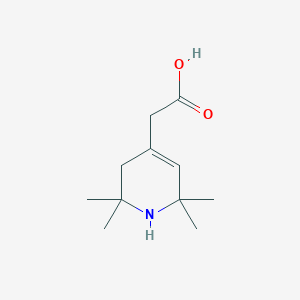
(Z)-N'-hydroxy-2-(naphthalen-2-yloxy)acetimidamide
Descripción general
Descripción
“(Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide” is a compound that has been studied for its structural and vibrational properties . It is related to diacylhydrazines, which can be used as environmentally friendly insecticides and are precursors in the synthesis of electroluminescent devices .
Molecular Structure Analysis
The molecular structure of “(Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide” has been analyzed using DFT-B3LYP/6-311G calculations . The analysis showed a good correlation between experimental and calculated bond lengths and vibrational frequencies .Physical And Chemical Properties Analysis
The physical and chemical properties of “(Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide” have been analyzed using DFT-B3LYP/6-311G calculations . The analysis revealed details about the compound’s structural and vibrational properties .Aplicaciones Científicas De Investigación
Cancer Therapy Applications
One study discusses the synthesis and biological evaluation of Schiff bases and azetidinones derived from naphthalene, showcasing their potential in antibacterial and antifungal activity. This research indicates the broader applicability of naphthalene derivatives in developing antimicrobial agents, which could be pivotal in cancer therapy by targeting infections in immunocompromised patients (Kumar, S., Kumar, P., & Sati, N., 2012).
Another significant application is seen in the development of naphthalene-based compounds as androgen receptor antagonists, targeting prostate cancer. The E/Z isomerization of these compounds plays a crucial role in their mechanism of action, potentially offering a new avenue for prostate cancer therapy (Blanco, F., Egan, B., & Lloyd, D., 2012).
Molecular Detection and Imaging
Naphthalene-thiophene hybrid molecules have been developed for detecting zinc ions and acetate ions in biological systems, acting as a molecular AND logic gate. This finding is crucial for cellular imaging, allowing for the visualization of zinc ions within cells, which can be instrumental in understanding zinc's role in various biological processes (Karak, D., & Das, S., 2013).
Biochemical Interaction Studies
The inhibition of aminopeptidase N by a novel hydroxamic acid-based inhibitor derived from naphthalene demonstrates the compound's potential in anti-angiogenic activity. This research highlights the applicability of naphthalene derivatives in studying and inhibiting specific biochemical pathways, which could be beneficial in developing new therapies for diseases characterized by abnormal angiogenesis, such as cancer (Lee, J., & Lee, S.-T., 2005).
Direcciones Futuras
The future directions for the study of “(Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide” could include further exploration of its potential uses in various fields, such as the development of new materials for opto-electronic applications . Additionally, further studies could explore its potential biological activities, as related compounds have shown antimicrobial, antitubercular, and antidiabetic properties .
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as diacylhydrazines, can be used as environmentally friendly insecticides against lepidopteran larvae and ground-dwelling coleopterans .
Mode of Action
It’s known that this compound can form hydrogels efficiently . The compound shows the ability to form helical nanofibers within the hydrogels, and the chirality of the hydrogelators apparently dictates the handedness of the nanofibers .
Biochemical Pathways
The formation of hydrogels and helical nanofibers suggests that it may interact with biological structures and influence their physical properties .
Result of Action
It’s known that the compound can form hydrogels and helical nanofibers, which may have implications for its interactions with biological systems .
Action Environment
The formation of hydrogels and helical nanofibers suggests that physical conditions such as temperature and ph may play a role .
Análisis Bioquímico
Biochemical Properties
(Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
The effects of (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating these pathways, (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide can affect gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative damage.
Molecular Mechanism
At the molecular level, (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation. This binding often involves hydrogen bonding and hydrophobic interactions. Additionally, (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby altering cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage management in experimental and therapeutic applications .
Metabolic Pathways
(Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound can also affect metabolic flux, altering the levels of certain metabolites and influencing overall metabolic balance .
Transport and Distribution
Within cells and tissues, (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, it may be preferentially taken up by certain cell types or localized to specific organelles, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide is an important factor in its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide is crucial for elucidating its full range of biological effects .
Propiedades
IUPAC Name |
N'-hydroxy-2-naphthalen-2-yloxyethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-12(14-15)8-16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,15H,8H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSSGLYFMZVCIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OC/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201253329 | |
| Record name | N-Hydroxy-2-(2-naphthalenyloxy)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201253329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
884504-66-9 | |
| Record name | N-Hydroxy-2-(2-naphthalenyloxy)ethanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxy-2-(2-naphthalenyloxy)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201253329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-acetamide](/img/structure/B3163472.png)

![Ethanone, 1,1'-bicyclo[2.2.2]octane-1,4-diylbis-](/img/structure/B3163487.png)








